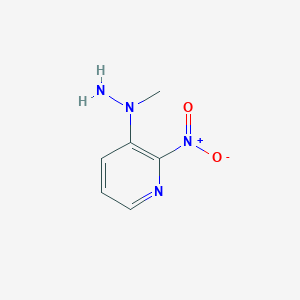
Pyridine, 3-(1-methylhydrazino)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(1-methylhydrazino)-2-nitro- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a nitro group at the 2-position and a 1-methylhydrazino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methylhydrazino)-2-nitro- typically involves the nitration of a pyridine derivative followed by the introduction of the 1-methylhydrazino group. One common method involves the nitration of 3-hydrazinopyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 3-hydrazino-2-nitropyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Pyridine, 3-(1-methylhydrazino)-2-nitro-.
Industrial Production Methods
Industrial production of Pyridine, 3-(1-methylhydrazino)-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-(1-methylhydrazino)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 3-(1-methylhydrazino)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(1-methylhydrazino)-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(1-methylhydrazino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazino group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 3-(1-methylhydrazino)-2-nitro- can be compared with other similar compounds such as:
3-nitropyridine: Lacks the hydrazino group, making it less reactive in certain substitution reactions.
2-nitropyridine: Has the nitro group at a different position, affecting its reactivity and biological activity.
3-(1-methylhydrazino)pyridine: Lacks the nitro group, making it less versatile in redox reactions.
The uniqueness of Pyridine, 3-(1-methylhydrazino)-2-nitro- lies in its combination of a nitro group and a hydrazino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
57115-44-3 |
|---|---|
Molekularformel |
C6H8N4O2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1-methyl-1-(2-nitropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)5-3-2-4-8-6(5)10(11)12/h2-4H,7H2,1H3 |
InChI-Schlüssel |
UBEUZOVHFAHPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(N=CC=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


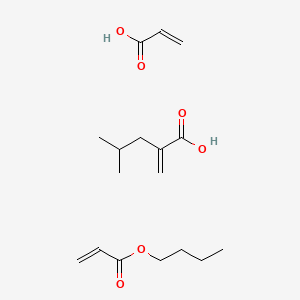

![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)

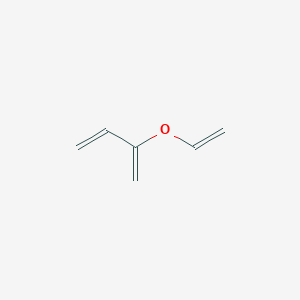
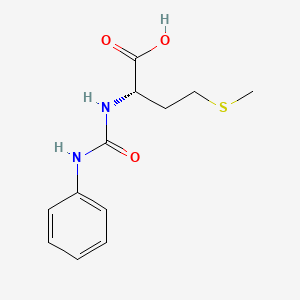
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
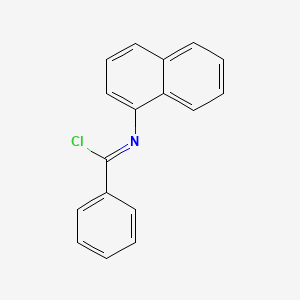
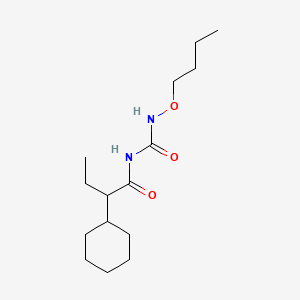
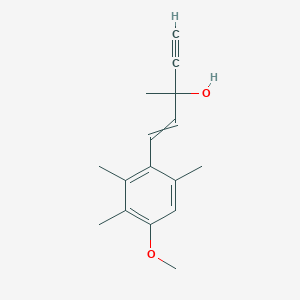
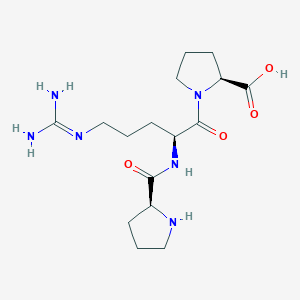
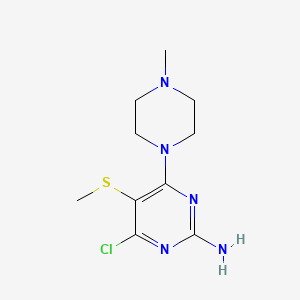
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)

